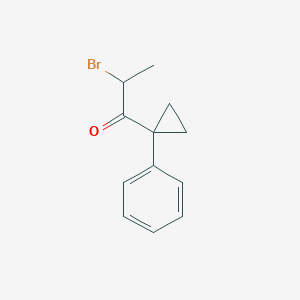
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Descripción general
Descripción
“2-Bromo-1-(1-phenylcyclopropyl)propan-1-one” is a synthetic compound with the CAS Number: 1803604-17-2 . It has a molecular weight of 253.14 .
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 .Aplicaciones Científicas De Investigación
Enzymatic Strategies for Synthesis
A study by Mourelle-Insua et al. (2016) highlights the development of enzymatic strategies for the synthesis of enantioenriched amines and ketones, starting from compounds like 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one. This approach, involving transaminases and lipases, has been useful in synthesizing precursors of antimicrobial agents such as Levofloxacin (Mourelle-Insua et al., 2016).
Synthesis of Juvenile Hormone and Other Compounds
Morizawa et al. (1984) describe the use of 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of 2-lithio- or 3-lithiopropenal, derived from 1-bromo-2-phenylcyclopropene. This compound is instrumental in synthesizing complex structures like juvenile hormone, β-sinensal, and jasmonoids (Morizawa et al., 1984).
Chemical and Structural Studies
Research by Fun et al. (2010) focuses on the structural determination of a compound related to this compound, revealing important details about the molecular structure and hydrogen bonding interactions in the crystal structure of similar compounds (Fun et al., 2010).
Synthesis of Furans and Cyclopentenones
Watterson et al. (2003) explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene, related to this compound, in synthesizing furans and cyclopentenones. This study demonstrates the compound's versatility as a reagent in organic synthesis (Watterson et al., 2003).
Spectroscopic and Computational Analysis
Ramesh et al. (2020) conducted spectroscopic and computational studies on bromo-based chalcone derivatives, closely related to the compound . These studies provide insights into molecular bonding, vibrational frequencies, and electronic absorption spectra, crucial for understanding the compound's properties (Ramesh et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(1-phenylcyclopropyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHIKZZIKLEPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CC1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
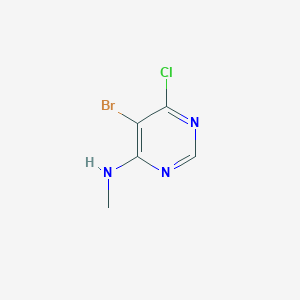
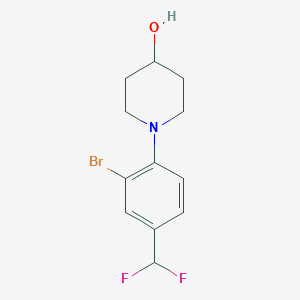

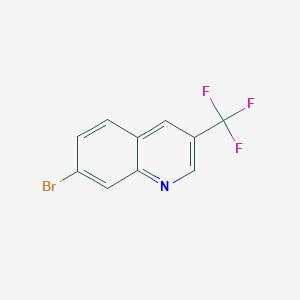
![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)
![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
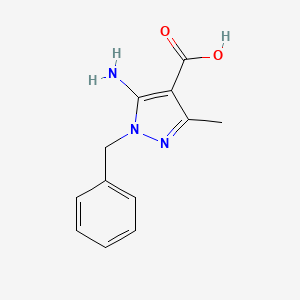


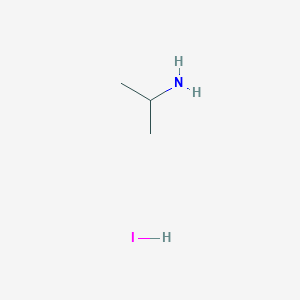
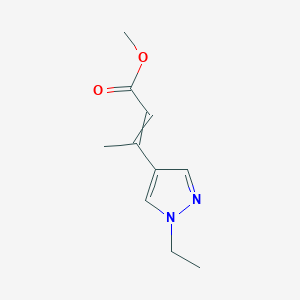
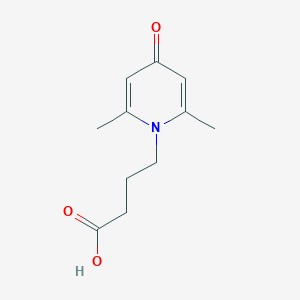
![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)